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molecular formula C13H10N2O2 B073347 4-(PHENYLAZO)BENZOIC ACID CAS No. 1562-93-2

4-(PHENYLAZO)BENZOIC ACID

Cat. No. B073347
M. Wt: 226.23 g/mol
InChI Key: CSPTZWQFHBVOLO-UHFFFAOYSA-N
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Patent
US06376655B1

Procedure details

9.18 g (0.067 mol) of 4-aminobenzoic acid (Merck, purum) was placed in a 250 mL one-necked round flask with a magnetic stirring bar and 100 mL of glacial acetic acid was added causing a light yellow solution. After 20 minutes 7.21 g (0.067 mol) of nitrosobenzene (Fluka, purum) was added in one portion immediately forming a green solution with particles. Stirring at room temperature was continued for 16 h. The formed metal shining precipitate was filtered off and washed once with 50 mL of cold glacial acetic acid and twice with 100 mL of cold water. The orange precipitate was dissolve in a hot mixture of 200 mL of ethanol and 20 mL of water. After cooling, filtration and 15 h drying under vacuum at 60° C. 10.96 g (72% yield) of [4-(phenylazo)phenyl]-methanoic acid was obtained.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[N:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O>C(O)(=O)C>[C:13]1([N:11]=[N:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
7.21 g
Type
reactant
Smiles
N(=O)C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immediately forming a green solution with particles
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed once with 50 mL of cold glacial acetic acid and twice with 100 mL of cold water
DISSOLUTION
Type
DISSOLUTION
Details
The orange precipitate was dissolve in a hot mixture of 200 mL of ethanol and 20 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration and 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
drying under vacuum at 60° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.96 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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